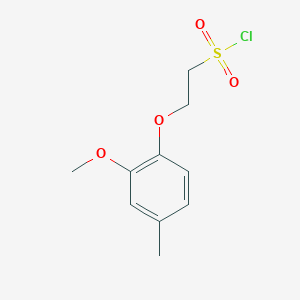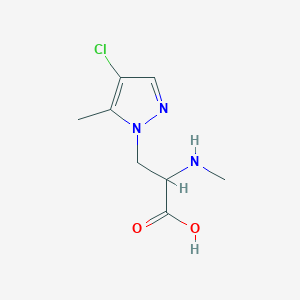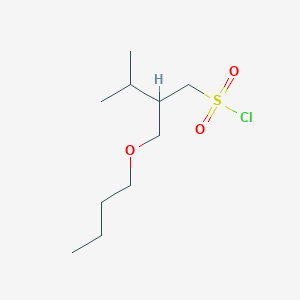
2-Chloro-3-(piperidin-4-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(piperidin-4-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and a piperidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both nitrogen atoms in the structure makes it a versatile building block for the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(piperidin-4-yl)pyridine typically involves the reaction of 2-chloropyridine with piperidine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-chloropyridine is reacted with a piperidine derivative in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like ethanol or dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-(piperidin-4-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate nucleophiles.
Solvents: Ethanol, dichloromethane, and tetrahydrofuran are commonly used.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Piperidine Derivatives: Formed through reduction reactions.
Coupled Products: Formed through coupling reactions.
Applications De Recherche Scientifique
2-Chloro-3-(piperidin-4-yl)pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates, including inhibitors of specific enzymes and receptors.
Biological Studies: Employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Industrial Applications: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(piperidin-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of the piperidine ring can enhance its binding affinity and specificity for target molecules . The compound can also interact with various molecular pathways, influencing biological processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-(piperidin-4-yl)pyridine: Similar structure but with the chlorine atom at a different position.
3-(Piperidin-4-yl)pyridine: Lacks the chlorine atom.
2-Chloro-3-(piperidin-4-yl)quinoline: Contains a quinoline ring instead of a pyridine ring.
Uniqueness
2-Chloro-3-(piperidin-4-yl)pyridine is unique due to the specific positioning of the chlorine atom and the piperidine ring, which can influence its reactivity and binding properties. This unique structure allows it to participate in specific chemical reactions and interact with particular biological targets, making it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C10H13ClN2 |
|---|---|
Poids moléculaire |
196.67 g/mol |
Nom IUPAC |
2-chloro-3-piperidin-4-ylpyridine |
InChI |
InChI=1S/C10H13ClN2/c11-10-9(2-1-5-13-10)8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2 |
Clé InChI |
UKVFSACIVZEKFS-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=C(N=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![8-Methyl-1,4-dioxaspiro[4.5]decane-2-methanol](/img/structure/B13624134.png)


![6-Bromospiro[2.5]octane](/img/structure/B13624160.png)




